N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzamide
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Overview
Description
N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzamide is a complex organic compound that belongs to the class of furan derivatives These compounds are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the Suzuki–Miyaura coupling reaction to achieve higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the process. Additionally, the purification steps, such as recrystallization and chromatography, are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of a nitro group can yield an amine derivative.
Scientific Research Applications
N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzamide involves its interaction with specific molecular targets. The furan ring and the sulfonamide group play crucial roles in binding to enzymes and receptors. This binding can inhibit or activate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethylsulfamoyl derivatives: These compounds share the furan ring and sulfonamide group, contributing to similar biological activities.
Methoxyphenyl derivatives: Compounds with a methoxy group on the phenyl ring exhibit similar reactivity and pharmacological properties.
Uniqueness
N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the furan ring and the sulfonamide group enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-14-6-3-4-8-17(14)20(23)22-18-12-16(9-10-19(18)26-2)28(24,25)21-13-15-7-5-11-27-15/h3-12,21H,13H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCMTCYPHGPZPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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